Trifluoroacetyl chloride
Overview
Description
Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C₂ClF₃O. It is the perfluorinated version of acetyl chloride and is typically shipped as a liquid under high pressure . This compound is known for its high reactivity and is widely used in various chemical processes.
Scientific Research Applications
Trifluoroacetyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
- TFAC primarily interacts with various chemical species, including soil, cellulose-based absorbents, and clay-based absorbents .
- It also reacts with water in contact with metal, producing explosive hydrogen gas .
- Additionally, TFAC forms a clustering reaction with a methyl group (CH₃) .
- Non-adiabatic transitions to the S₀ state lead to three reaction pathways:
- The affected pathways include bond elongation and dissociation, leading to the formation of CF₃CO, Cl radicals, and CF₃ + CO + Cl .
- The molecular and cellular effects involve the formation of CF₃CO, Cl radicals, and CF₃ + CO + Cl species .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
: Hao, Y., Liu, L., & Fang, W.-H. (2021). Photo-dissociation mechanism of trifluoroacetyl chloride in the gas phase: AIMS dynamic simulations. The Journal of Chemical Physics, 154(24), 244303. DOI: 10.1063/5.0046451 : Wikipedia. (n.d.). This compound. Link
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Trifluoroacetyl chloride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various biomolecules, including enzymes and proteins. One of the primary enzymes involved in the metabolism of this compound is the cytochrome P450 enzyme . This enzyme facilitates the conversion of this compound into other metabolites, which can then participate in further biochemical reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which can lead to modifications in the structure and function of the biomolecules involved.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation or inhibition of specific signaling pathways, resulting in changes in gene expression patterns. These changes can subsequently alter cellular metabolism, leading to effects such as increased or decreased production of certain metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the biomolecules, affecting their activity and function. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cells, depending on their concentration and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, such as weight loss and death in rats exposed to high concentrations . These threshold effects highlight the importance of dosage in determining the impact of this compound on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the conversion of this compound into other metabolites, which can then participate in further biochemical reactions. The effects of this compound on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. The compound’s reactivity also means that it can interact with various cellular components, leading to changes in its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetyl chloride can be synthesized by reacting trifluoroacetyl fluoride with chlorinated hydrocarbons in the presence of hydrogen chloride and optionally hydrogen fluoride. This reaction is carried out over a chromium oxide catalyst at temperatures ranging from 100 to 350°C . Another method involves the fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase using a chromium-containing fluorination catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process typically includes multiple stages of purification and isolation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with numerous atoms and compounds, such as iodine, fluorine, cyanide, thiocyanate, and isocyanate, replacing the chlorine atom.
Hydrolysis: It reacts easily with water and moist air to produce hydrogen chloride and trifluoroacetic acid.
Reactions with Amines and Alkalis: It reacts strongly with amines and alkalis, often resulting in vigorous reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include metal alkyls (e.g., lithium, copper, magnesium, mercury, silver, or cadmium), ketene, and esterification agents . These reactions typically occur under controlled conditions to manage the reactivity of the compound.
Major Products Formed: Major products formed from reactions with this compound include trifluoroacetoacetate esters, trifluoroacetic acid, and various substituted trifluoroacetyl compounds .
Comparison with Similar Compounds
Acetyl Chloride (CH₃COCl): Unlike trifluoroacetyl chloride, acetyl chloride is not perfluorinated and has different reactivity and applications.
Trichloroacetyl Chloride (C₂Cl₃OCl): This compound is similar in structure but contains three chlorine atoms instead of three fluorine atoms.
Uniqueness: this compound is unique due to its high reactivity and the presence of three fluorine atoms, which confer distinct chemical properties compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2,2,2-trifluoroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O/c3-1(7)2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBEPDZQUOCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O | |
Record name | TRIFLUOROACETYL CHLORIDE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029176 | |
Record name | Trifluoroacetyl chloride | |
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Molecular Weight |
132.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS] | |
Record name | TRIFLUOROACETYL CHLORIDE | |
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Record name | Acetyl chloride, 2,2,2-trifluoro- | |
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Record name | Trifluoroacetyl chloride | |
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Boiling Point |
-27 °C | |
Record name | Trifluoroacetyl chloride | |
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Solubility |
Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl. | |
Record name | Trifluoroacetyl chloride | |
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Density |
1.384 g/mL at 20 °C | |
Record name | Trifluoroacetyl chloride | |
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Vapor Pressure |
72 psia at 25 °C (3273 mm Hg) | |
Record name | Trifluoroacetyl chloride | |
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Color/Form |
Colorless gas, Colorless liquified gas | |
CAS No. |
354-32-5 | |
Record name | TRIFLUOROACETYL CHLORIDE | |
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Record name | Trifluoroacetyl chloride | |
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Record name | Trifluoroacetyl chloride | |
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Record name | Trifluoroacetyl chloride | |
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Record name | Trifluoroacetyl chloride | |
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Record name | TRIFLUOROACETYL CHLORIDE | |
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Precursor scoring | Relevance Heuristic |
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